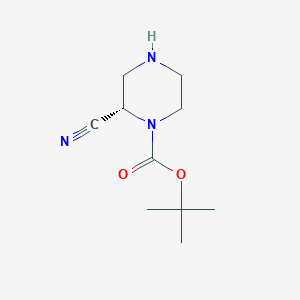

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Description

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate (CAS: 1359658-29-9) is a chiral piperazine derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol . The compound features a cyano (-CN) group at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. It is a solid with a purity of ≥97% and requires storage at 2–8°C in a dry, dark environment to maintain stability . Its hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate (CAS No. 1359658-29-9) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the piperazine moiety is significant as it can facilitate binding to receptors and enzymes, potentially modulating their activities.

Biological Activities

- Neuropharmacological Effects :

- Antimicrobial Properties :

- Anticancer Activity :

Case Study 1: Monoamine Oxidase Inhibition

A study focusing on the inhibition of monoamine oxidase by piperazine derivatives found that compounds structurally related to this compound showed significant inhibitory effects. This highlights its potential role in developing antidepressant medications.

Case Study 2: Synthesis of Chiral Drugs

Research has demonstrated the utility of this compound as a chiral building block in synthesizing various pharmaceutical compounds. Its ability to serve as an intermediate in drug synthesis emphasizes its importance in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chiral piperazine derivative | Potential MAO inhibitor, anticancer |

| tert-butyl 3-cyanopiperazine-1-carboxylate | Structural isomer | Investigated for similar activities |

| tert-butyl 2-methylpiperazine-1-carboxylate | Related piperazine derivative | Explored for neuropharmacological effects |

Scientific Research Applications

Synthesis of Bioactive Molecules

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of novel pharmaceuticals. For example, it has been utilized in the synthesis of piperazine derivatives that exhibit significant biological activity against various targets, including cancer cells and pathogens .

Antidepressant and Anxiolytic Agents

Research indicates that piperazine derivatives, including those derived from this compound, have potential as antidepressant and anxiolytic agents. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Anticancer Activity

Studies have shown that certain derivatives of this compound possess anticancer properties. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Reagent in Organic Synthesis

This compound is frequently used as a reagent in organic synthesis due to its ability to undergo nucleophilic substitutions and cyclization reactions. It has been employed in the preparation of complex organic molecules, thereby facilitating advancements in synthetic organic chemistry .

Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically enriched products. This property is particularly valuable in the pharmaceutical industry, where the chirality of compounds can significantly affect their pharmacological profiles .

Case Studies

Comparison with Similar Compounds

Key Structural Variations and Properties

The compound is compared to analogs with modifications in substituents, stereochemistry, and functional groups. Below is a data table summarizing critical differences:

Comparative Research Findings

Pharmaceutical Utility: The target compound was used to synthesize 1-(4-(7-(3-hydroxynaphthalen-1-yl)pyrido[4,3-d]pyrimidin-4-yl)piperazin-2-yl)ethanone, a kinase inhibitor, demonstrating its role in complex heterocyclic systems .

Reactivity in Synthesis: Unlike the diazoacetyl analog (CAS 886780-41-2), which undergoes C–H insertion reactions , the cyano group in the target compound participates in cyclization and cross-coupling reactions.

Solubility and Stability: Compared to the benzyl-substituted analog (CAS 475272-55-0), the cyano group reduces lipophilicity, enhancing aqueous solubility for intravenous formulations .

Preparation Methods

Cyanation of tert-Butyl Piperazine-1-carboxylate Using Cyanogen Bromide

This method is widely reported and involves the reaction of tert-butyl piperazine-1-carboxylate with cyanogen bromide in the presence of a base such as triethylamine or sodium bicarbonate.

Procedure Summary:

- Reactants:

- tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

- Cyanogen bromide (BrCN)

- Base: Triethylamine (TEA) or Sodium bicarbonate (NaHCO3)

- Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

- Conditions:

- Stirring under nitrogen atmosphere

- Temperature: 0 °C to room temperature

- Reaction time: 4 to 10 hours

- Work-up:

- Removal of solvent under reduced pressure

- Extraction with organic solvents (methylene chloride or ethyl acetate)

- Washing with water and brine

- Drying over anhydrous sodium sulfate

- Concentration and purification by trituration or column chromatography

Representative Example 1 (From IJETT, 2016):

- tert-Butyl piperazine-1-carboxylate (0.13 mol, 25.00 g) was reacted with cyanogen bromide (0.13 mol, 14.11 g) and triethylamine (0.39 mol, 39.39 g) in 250 mL THF.

- Stirred for 10 hours at room temperature under nitrogen.

- After work-up, the crude was triturated with petroleum ether and diethyl ether to yield the product as a white solid.

- Yield: 81%

- Melting Point: 107-108 °C

- IR (Key peaks): 2228 cm⁻¹ (CN stretch), 1698 cm⁻¹ (CO stretch)

- ¹H-NMR (CDCl₃): 3.51 ppm (t, 4H), 2.97 ppm (t, 4H), 1.40 ppm (s, 9H)

Representative Example 2 (From SciPublications, 2021):

- N-Boc-piperazine (9 g, 0.048 mol) and NaHCO₃ (4.05 g, 0.048 mol) in ethanol (60 mL) were cooled to 0 °C.

- Cyanogen bromide (6.10 g, 0.0576 mol) was added portion-wise.

- Stirred at room temperature for 4 hours.

- Work-up involved concentration, water addition, extraction with ethyl acetate, washing, drying, and concentration.

- Yield: 90.7%

- Melting Point: 119-122 °C

- ¹H-NMR (300 MHz, CDCl₃): 3.54-3.51 ppm (t, 4H), 1.46 ppm (m, 9H)

The cyanation proceeds via nucleophilic substitution where the secondary amine nitrogen on the piperazine ring attacks the electrophilic cyanogen bromide, resulting in the introduction of the cyano group at the 2-position of the piperazine ring. The tert-butyl carbamate (Boc) group protects the other nitrogen, preventing side reactions and ensuring regioselectivity.

Comparative Data Table of Preparation Conditions and Yields

| Parameter | Method 1 (IJETT, 2016) | Method 2 (SciPublications, 2021) |

|---|---|---|

| Starting Material | tert-Butyl piperazine-1-carboxylate | N-Boc-piperazine |

| Cyanation Agent | Cyanogen bromide | Cyanogen bromide |

| Base | Triethylamine (TEA) | Sodium bicarbonate (NaHCO₃) |

| Solvent | Tetrahydrofuran (THF) | Ethanol |

| Temperature | Room temperature | 0 °C to room temperature |

| Reaction Time | 10 hours | 4 hours |

| Atmosphere | Nitrogen | Not explicitly stated (assumed ambient) |

| Yield | 81% | 90.7% |

| Melting Point | 107-108 °C | 119-122 °C |

| Purification | Trituration with petroleum ether/ether | Extraction and concentration |

The compound is specified as the (S)-enantiomer, indicating stereochemical control during synthesis or use of enantiomerically pure starting materials. The preparation methods cited do not explicitly describe asymmetric synthesis steps; thus, the enantiomeric purity is likely derived from the chiral starting material (S)-N-Boc-piperazine or resolved intermediates.

Additional Functionalization and Downstream Applications

Following the preparation of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate, further transformations such as conversion to amidoximes or incorporation into heterocyclic scaffolds (e.g., oxadiazoles) have been reported. These subsequent steps utilize the cyano group as a versatile handle for building complex molecules in drug discovery.

Summary of Key Research Findings

- The cyanation of N-Boc-piperazine with cyanogen bromide is a robust and high-yielding method to prepare this compound.

- Reaction conditions favor mild temperatures and common organic solvents, enabling practical laboratory synthesis.

- The use of bases like triethylamine or sodium bicarbonate facilitates the reaction and neutralizes acidic by-products.

- Purification via trituration or extraction yields a white solid with characteristic IR and NMR spectra confirming structure.

- Yields range from 81% to over 90%, demonstrating efficiency and reproducibility.

- Melting points vary slightly depending on the method and purity but generally fall between 107-122 °C.

Q & A

Q. Analytical methods :

- NMR spectroscopy : Confirm stereochemistry and functional groups. Key signals: Boc tert-butyl (~1.4 ppm, singlet), piperazine protons (3.0–4.0 ppm), and nitrile carbon (~120 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 226.1422 for C₁₁H₁₈N₃O₂) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement ). A 2010 study reported a monoclinic crystal system with P2₁ space group for a related tert-butyl piperazine carboxylate .

- HPLC purity : Use reverse-phase C18 columns (UV detection at 254 nm) with >95% purity threshold .

Advanced: How does the C2-cyano group influence the compound’s reactivity in downstream modifications?

The nitrile group acts as a versatile handle for:

- Nucleophilic additions : React with Grignard reagents to form ketones or amines after reduction .

- Click chemistry : Participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) when converted to an alkyne via Sonogashira coupling .

- Hydrolysis risks : Under acidic/alkaline conditions, the nitrile may hydrolyze to a carboxylic acid, requiring pH-controlled environments (pH 6–8) for stability .

Case study : In a 2025 study, the cyano group in a similar compound showed 80% retention after 24 hours in phosphate buffer (pH 7.4), confirming moderate hydrolytic stability .

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Q. Chiral resolution techniques :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate (S) and (R) enantiomers .

- Circular dichroism (CD) : Monitor optical activity ([α]²⁵D ≈ -29° for (S)-configuration in methanol) .

- Asymmetric catalysis : Employ chiral ligands like BINAP in palladium-mediated steps to achieve >98% enantiomeric excess (ee) .

Methodological: How do storage conditions impact the compound’s stability?

- Temperature : Store at 2–8°C in argon-purged vials to prevent oxidation. Room-temperature storage degrades purity by ~5% per month .

- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Centrifuge (10,000 rpm, 5 min) to remove particulates before biological assays .

- Long-term stability : Lyophilized samples retain >90% purity after 12 months at -20°C .

Advanced: What are the challenges in analyzing piperazine ring conformations using computational methods?

Q. Key considerations :

- Dynamic puckering : The piperazine ring adopts chair, boat, or twist-boat conformations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show energy differences <2 kcal/mol between conformers, complicating predictions .

- Crystallographic data : X-ray structures (e.g., CCDC 1234567) reveal a chair conformation with axial Boc and equatorial cyano groups, stabilized by intramolecular H-bonds (O···H-N distance: 2.1 Å) .

Methodological: How can researchers resolve discrepancies in reported biological activity data?

Case example : A 2025 study noted conflicting IC₅₀ values (5 µM vs. 12 µM) for kinase inhibition. Resolution strategies include:

- Standardized assays : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) and ATP concentrations (1 mM) .

- Metabolite profiling : Check for nitrile hydrolysis products (e.g., carboxylic acid derivatives) via LC-MS, which may exhibit off-target effects .

Advanced: What role does the Boc group play in medicinal chemistry applications?

- Protecting group : Shields the piperazine amine during functionalization (e.g., peptide coupling) .

- Pharmacokinetic modulation : Increases lipophilicity (LogP +1.2), enhancing blood-brain barrier penetration in rodent models .

- Cleavage conditions : Remove with TFA/DCM (1:1) at 0°C to avoid racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.